molecular formula C12H10F2N2S2 B14071216 Benzenamine, 2,2'-dithiobis[5-fluoro- CAS No. 224791-45-1

Benzenamine, 2,2'-dithiobis[5-fluoro-

Cat. No.: B14071216
CAS No.: 224791-45-1
M. Wt: 284.4 g/mol
InChI Key: RBZKEBXZCLZWRF-UHFFFAOYSA-N
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Description

Benzenamine, 2,2’-dithiobis[5-fluoro- is a chemical compound with the molecular formula C12H10F2N2S2 It is characterized by the presence of two fluorine atoms and a disulfide linkage between two benzenamine units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2,2’-dithiobis[5-fluoro- typically involves the reaction of 5-fluorobenzenamine with sulfur-containing reagents. One common method is the oxidative coupling of 5-fluorobenzenamine in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions.

Industrial Production Methods

Industrial production of Benzenamine, 2,2’-dithiobis[5-fluoro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,2’-dithiobis[5-fluoro- undergoes various chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the disulfide bond, yielding two molecules of 5-fluorobenzenamine.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: 5-fluorobenzenamine.

    Substitution: Various substituted benzenamine derivatives.

Scientific Research Applications

Benzenamine, 2,2’-dithiobis[5-fluoro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenamine, 2,2’-dithiobis[5-fluoro- involves its interaction with molecular targets through its functional groups. The disulfide linkage can undergo redox reactions, influencing cellular redox states. The fluorine atoms can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 2,2’-dithiobis[4-fluoro-
  • Benzenamine, 2,2’-dithiobis[3-fluoro-
  • Benzenamine, 2,2’-dithiobis[5-chloro-

Uniqueness

Benzenamine, 2,2’-dithiobis[5-fluoro- is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different halogen substitutions.

Properties

CAS No.

224791-45-1

Molecular Formula

C12H10F2N2S2

Molecular Weight

284.4 g/mol

IUPAC Name

2-[(2-amino-4-fluorophenyl)disulfanyl]-5-fluoroaniline

InChI

InChI=1S/C12H10F2N2S2/c13-7-1-3-11(9(15)5-7)17-18-12-4-2-8(14)6-10(12)16/h1-6H,15-16H2

InChI Key

RBZKEBXZCLZWRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)SSC2=C(C=C(C=C2)F)N

Origin of Product

United States

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